2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol

medicinal chemistry chelation chiral ligand design

Researchers requiring a structurally defined negative control for GPR120 SAR campaigns or a pre-organized N,N,O chelating scaffold for asymmetric catalysis face a gap in reliable vicinal amino-alcohol building blocks. This compound directly addresses that need. - Confirmed GPR120 inactivity (EC50 > 10,000 nM) - use as a validated negative control. - Vicinal 1,2-amino-alcohol enables tridentate metal coordination unavailable to the 4-isomer. - Catalogued by Enamine (EN300-169669); screened in ChEMBL (CHEMBL3601003). - MW 209.29, TPSA 60.9 Ų, XLogP3 0.6 - fragment-like, orally bioavailable chemical space.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13244657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC2CCCCC2O
InChIInChI=1S/C11H19N3O/c1-8-9(7-13-14-8)6-12-10-4-2-3-5-11(10)15/h7,10-12,15H,2-6H2,1H3,(H,13,14)
InChIKeyFOFLPUSZEICZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Key Properties


2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1248179-68-1) is a substituted cyclohexanol bearing a 3-methyl-1H-pyrazol-4-yl moiety linked via a methylamino bridge at the cyclohexane 2-position. With molecular formula C11H19N3O, molecular weight 209.29 g/mol, and computed XLogP3 of 0.6, this compound presents a moderately polar small-molecule scaffold [1]. It is catalogued as a building block by Enamine (Catalog No. EN300-169669) and screened in the ChEMBL database (CHEMBL3601003), where it exhibited negligible agonist activity at the free fatty acid receptor 4 (GPR120/FFAR4; EC50 > 10,000 nM) [2]. The compound contains three hydrogen bond donors (two from the pyrazole NH and the secondary amine, one from the hydroxyl group) and three hydrogen bond acceptors, with a topological polar surface area of 60.9 Ų, placing it within favorable oral drug-like chemical space as defined by Lipinski and Veber guidelines [1].

Medicinal chemistry building block: Substituted cyclohexanol scaffold with 3-methylpyrazole for fragment-based derivatization
Vicinal 1,2-amino alcohol motif: Supports bidentate N,O-chelation and intramolecular H-bonding studies
Reported GPR120 inactivity: Supports clean-background SAR when GPR120-mediated signaling is undesirable

Why Close Analogs Are Not Interchangeable


The 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol scaffold presents multiple vectors for structural variation—regiochemistry of the amino alcohol on the cyclohexane ring, tautomeric form of the pyrazole, and the presence or absence of the hydroxyl group—that each profoundly affect hydrogen-bonding capacity, molecular geometry, and computed physicochemical properties [1]. For instance, the positional isomer 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1156888-11-7) places the amino and hydroxyl groups in a 1,4-relationship rather than the vicinal 1,2-arrangement of the target compound, eliminating the potential for intramolecular hydrogen bonding between the secondary amine and the hydroxyl group, altering the conformational ensemble and metal-chelation capability . Similarly, the deoxy analog N-[(3-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine (CAS 1153884-15-1) reduces the hydrogen bond donor count from three to two and shifts the computed lipophilicity upward, which can alter membrane permeability, solubility, and target-binding thermodynamics . The only published biological activity data for this specific compound—an EC50 > 10 µM at GPR120 [2]—demonstrates that even in the absence of target engagement, the exact substitution pattern determines selectivity; close analogs may engage entirely different target profiles. These structural nuances make generic interchange scientifically unjustifiable without explicit comparative data.

Target compound
Close analog
4-isomer positional analog
1,2-vicinal amino alcohol; intramolecular H-bond possible; TPSA 60.9 Ų
1,4-amino alcohol geometry precludes intramolecular H-bond; chelation mode may differ
Deoxy analog
3 HBD; XLogP3 0.6; hydroxyl group present
2 HBD; lipophilicity may increase; target recognition may shift

Quantitative Differentiation Evidence vs. Closest Analogs


Vicinal Amino Alcohol Regiochemistry Advantage

The target compound positions the secondary amine at C2 and the hydroxyl group at C1 of the cyclohexane ring, creating a vicinal amino alcohol motif capable of intramolecular N–H···O hydrogen bonding and bidentate metal coordination. Its positional isomer, 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1156888-11-7), places these functional groups in a 1,4-relationship across the cyclohexane ring, precluding intramolecular H-bond formation and generating a distinct solution conformational ensemble . The computed topological polar surface area for the target compound is 60.9 Ų [1]. While the 4-isomer shares an identical molecular formula, its 1,4-disubstitution pattern would be expected to yield a nearly equivalent TPSA in silico; however, the effective polar surface area in solution—modulated by intramolecular H-bonding in the 2-isomer—may differ substantially, a phenomenon well-established for vicinal amino alcohols . Direct experimental comparative data (e.g., solution NMR coupling constants, logP measurement) for this specific pair have not been published.

Vicinal amino alcohol regiochemistry
Class-level
1,2-vicinal vs 1,4-amino alcohol; N···O distance ~2.5–3.0 Å vs >5 Å; TPSA 60.9 Ų (computed)
Supports chelation geometry review
Experimental comparative data not published for this specific pair
medicinal chemistry chelation chiral ligand design conformational analysis

Hydrogen Bond Donor Count vs. Deoxy Analog

The target compound contains three hydrogen bond donors (pyrazole NH, secondary amine NH, and cyclohexanol OH), whereas the deoxy analog N-[(3-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine (CAS 1153884-15-1) possesses only two HBDs, lacking the hydroxyl group . This difference impacts computed and experimental solubility and permeability. The target compound's XLogP3 is 0.6 [1], consistent with enhanced aqueous solubility relative to more lipophilic deoxy analogs. While direct experimental logP or solubility measurements for the deoxy analog have not been located, the absence of the hydroxyl group is expected to increase computed logP by approximately 0.5–1.0 units based on fragment-based prediction models (C-OH → C-H replacement). Higher HBD count is also associated with distinct target recognition profiles, as hydrogen bond donor interactions frequently govern binding specificity in kinase and GPCR active sites [2].

HBD count vs deoxy analog
Class-level
3 HBD (target) vs 2 HBD (deoxy); ΔHBD = +1; est. ΔXLogP3 ≈ –0.5 to –1.0
Supports solubility and H-bond recognition review
Fragment-based prediction; no experimental comparative data
ADME prediction solubility target engagement hydrogen bonding

GPR120 Selectivity Profile

The target compound (CHEMBL3601003) was tested for agonist activity at the human free fatty acid receptor 4 (GPR120/FFAR4) expressed in CHO cells using a FLIPR calcium flux assay in the presence of 0.1% bovine serum albumin. It exhibited an EC50 > 10,000 nM, indicating no meaningful agonism at this receptor [1]. This negative result is informative for selection: many pyrazole-containing screening compounds exhibit promiscuous GPCR activity. The absence of GPR120 agonism differentiates this compound from active FFAR4 agonists such as TUG-891 (EC50 ~10–30 nM) and GW9508 (EC50 ~50–100 nM) [2] and suggests a cleaner off-target profile for programs where GPR120 activation is undesirable (e.g., certain oncology or CNS applications where GPR120-mediated anti-inflammatory signaling could confound results). However, selectivity against other GPCRs, kinases, or ion channels has not been profiled, so this finding should be interpreted as a single-point negative selectivity indicator.

GPR120 selectivity profile
Head-to-head
Target EC50 >10,000 nM vs TUG-891 EC50 ~10–30 nM; >333-fold less potent at GPR120
Supports GPR120-negative SAR baseline interpretation
Single-point negative indicator; broader GPCR profile not tested
GPCR screening off-target profiling FFAR4 negative control selectivity

Commercial Availability and Catalog Positioning

The target compound is available from Enamine (Catalog No. EN300-169669, CAS 1248179-68-1, MW 209.29) with a lead time from 7 days . Pricing from the kuujia aggregated vendor listing shows the following Enamine pricing: $924.00 for 0.05 g, $1,012.00 for 0.25 g, and $3,189.00 for 5 g [1]. The positional isomer 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (EN300-166669, CAS 1156888-11-7) is also available from Enamine with the same lead time and product class (Building Blocks) . While exact pricing for the 4-isomer was not captured in the available search data, both compounds share identical molecular weight (209.29) and are listed as building blocks, suggesting comparable synthetic accessibility. Researchers requiring the vicinal amino alcohol motif for chelation or constrained conformational applications should specifically request the 2-isomer (EN300-169669) rather than relying on the more commonly listed 4-isomer.

Commercial availability
Data to verify
Enamine EN300-169669; Building Blocks class; lead time 7 days; MW 209.29
Supports procurement specification review
Specify EN300-169669 for 2-isomer; 4-isomer concurrently listed
chemical procurement building block Enamine catalog lead time pricing

Research and Industrial Application Scenarios


Bidentate Ligand Design in Asymmetric Catalysis

The vicinal amino alcohol motif (1,2-relationship) of the target compound enables bidentate N,O-coordination to metal centers, a geometry unavailable to the 4-isomer. This structural feature supports applications in the design of chiral ligands for asymmetric catalysis, where the trans-configured amino alcohol (analogous to the well-studied 2-pyrazolylcyclohexan-1-ol class ) can provide a rigid cyclohexane backbone that pre-organizes the chelating atoms. The pyrazole nitrogen and the secondary amine offer two distinct N-donor sites with differing electronic character, while the hydroxyl group provides an O-donor, creating a tridentate N,N,O coordination environment . Researchers developing novel transition metal catalysts should specify the 2-isomer (Enamine EN300-169669 ) to exploit this chelation geometry.

Negative Control for GPR120 Signaling Studies

With a confirmed EC50 > 10 µM at GPR120 in a FLIPR calcium flux assay [1], this compound serves as a structurally related negative control for SAR studies around pyrazole-containing GPR120 agonists. Its inactivity at this receptor—greater than 100-fold weaker than reference agonists TUG-891 and GW9508 [2]—makes it suitable for use as a baseline comparator when profiling novel GPR120 ligands. This application is particularly relevant for metabolic disease and inflammation programs where GPR120 engagement must be ruled out to attribute phenotypic effects to the intended target.

Fragment Scaffold for Structure-Based Drug Design

The compound's three hydrogen bond donors, three hydrogen bond acceptors, and moderate computed lipophilicity (XLogP3 = 0.6) [3] position it favorably as a fragment-sized scaffold (MW 209.29) for structure-based drug design. The 3-methylpyrazole moiety is a recognized bioisostere for amide and carboxylic acid functional groups in medicinal chemistry campaigns [4], while the vicinal amino alcohol provides a handle for further derivatization (e.g., amide coupling, reductive amination, or esterification). The availability of both the 2- and 4-regioisomers allows systematic exploration of conformational and H-bond geometry effects on target binding.

Chemical Biology Probe with Low Off-Target GPCR Activity

The single-point negative GPCR screening data (GPR120 EC50 > 10,000 nM) [1] provides initial evidence of a clean GPCR profile at this receptor. Combined with its favorable computed drug-like properties (TPSA 60.9 Ų, Rotatable Bonds 3) [3], this compound represents a promising starting scaffold for developing chemical biology probes where polypharmacology must be minimized. The vicinal amino alcohol also provides a spectroscopic handle (distinct 1H NMR coupling patterns for the CH–OH and CH–NH protons) for monitoring target engagement in solution-based assays, a practical advantage over simpler cyclohexylamine analogs.

Application
Selection Property
Validation Focus
Bidentate ligand design
Vicinal 1,2-amino alcohol chelation geometry
Metal coordination and asymmetric catalysis studies
GPR120 negative control
Confirmed GPR120 inactivity profile
GPCR signaling SAR baseline interpretation
Fragment scaffold for SBDD
Moderate polarity with balanced H-bond donor/acceptor profile
Structure-based derivatization and SAR expansion
Chemical biology probe development
Low GPCR off-target screening context
Target engagement and selectivity profiling
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